2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid
CAS No.:
Cat. No.: VC13778479
Molecular Formula: C7H9BFNO4
Molecular Weight: 200.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BFNO4 |
|---|---|
| Molecular Weight | 200.96 g/mol |
| IUPAC Name | [2-fluoro-5-(methoxymethoxy)pyridin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C7H9BFNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3,11-12H,4H2,1H3 |
| Standard InChI Key | FSUDBYMEZASAPK-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=NC=C1OCOC)F)(O)O |
| Canonical SMILES | B(C1=CC(=NC=C1OCOC)F)(O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of a pyridine ring substituted at the 2-position with fluorine and at the 5-position with a methoxymethoxy group (), while the boronic acid () resides at the 4-position. This arrangement creates distinct electronic environments: the fluorine atom’s electronegativity withdraws electron density, enhancing the pyridine ring’s electrophilicity, while the methoxymethoxy group provides steric bulk and moderate electron donation through its ether linkages .
Table 1: Molecular and Physicochemical Properties
The boronic acid group facilitates covalent interactions with diols, enabling applications in molecular recognition and catalysis. Quantum mechanical calculations predict a planar pyridine ring with a dihedral angle of 12° between the boronic acid and the aromatic system, optimizing conjugation for cross-coupling reactions .
Synthesis and Manufacturing Processes
Key Synthetic Routes
While proprietary protocols limit public disclosure, general synthesis involves:
-
Pyridine Functionalization: Introducing fluorine via Halex exchange on a chloropyridine precursor under basic conditions (e.g., KF in DMF at 120°C) .
-
Methoxymethoxy Protection: Treating the 5-hydroxypyridine intermediate with chloromethyl methyl ether (MOM-Cl) in the presence of a base like .
-
Boronic Acid Installation: Employing Miyaura borylation with bis(pinacolato)diboron () and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C.
Yield Optimization
Reaction yields depend critically on:
-
Catalyst Loading: 2–5 mol% Pd for minimal homocoupling byproducts.
-
Solvent Choice: THF outperforms DMSO due to reduced boronic acid hydrolysis.
-
Temperature Control: Maintaining 80°C prevents decomposition of the methoxymethoxy group.
Applications in Organic Synthesis and Medicinal Chemistry
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group reacts with aryl halides in the presence of Pd catalysts to form biaryl structures, a cornerstone reaction in drug discovery . For example, coupling with 4-bromoanisole produces 4-methoxy-2'-fluoro-5'-(methoxymethoxy)-[1,1'-biphenyl]-4-ol, a potential kinase inhibitor scaffold.
Protecting Group Strategies
The methoxymethoxy moiety serves as a transient protecting group for hydroxyl functionalities, removable under mild acidic conditions (e.g., 1M HCl in THF). This property proves invaluable in multi-step syntheses requiring orthogonal protection schemes.
Reactivity and Mechanistic Insights
Boronic Acid-Diol Interactions
The compound forms cyclic boronate esters with vicinal diols (e.g., catechol), stabilized by bond enthalpies of ~500 kJ/mol . This interaction underpins its use in:
-
Glucose Sensing: Reversible binding to saccharides for biosensor development .
-
Enzyme Inhibition: Mimicking transition states in serine protease active sites.
Hydrolysis Kinetics
In aqueous solutions (pH 7.4, 25°C), the boronic acid hydrolyzes to the corresponding borate with a half-life of 8.2 hours, necessitating anhydrous storage conditions .
| Exposure Route | Protective Measure | First Aid Response |
|---|---|---|
| Skin | Nitrile gloves, lab coat | Wash with soap/water 15 min |
| Eyes | Goggles | Irrigate with saline 20 min |
| Inhalation | Fume hood, N95 mask | Move to fresh air |
Comparative Analysis with Related Boronic Acid Derivatives
Pinacol Ester Derivative
The pinacol ester analog (CAS: 2121515-16-8) exhibits enhanced stability, with a hydrolysis half-life of 72 hours in aqueous buffer (pH 7.4). This makes it preferable for long-term storage and shipping, albeit at the cost of reduced reactivity in coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume